10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Dibenzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and dichlorophenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.
Acetylation: The final step involves the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzodiazepine derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for the development of new psychiatric medications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is of significant interest.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for a range of functional modifications, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, or antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Chlordiazepoxide: Used primarily for its anxiolytic and muscle relaxant properties.
Uniqueness
10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the tert-butyl and dichlorophenyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy and bioavailability compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H30Cl2N2O2 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
5-acetyl-9-(4-tert-butylphenyl)-6-(2,4-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H30Cl2N2O2/c1-18(36)35-27-8-6-5-7-25(27)34-26-15-20(19-9-11-21(12-10-19)31(2,3)4)16-28(37)29(26)30(35)23-14-13-22(32)17-24(23)33/h5-14,17,20,30,34H,15-16H2,1-4H3 |
InChI Key |
PGQPWJLEXVHILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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